Bis(2,3,5,6-tetrafluorophenyl)sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

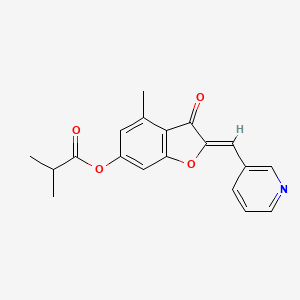

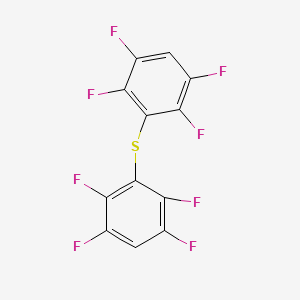

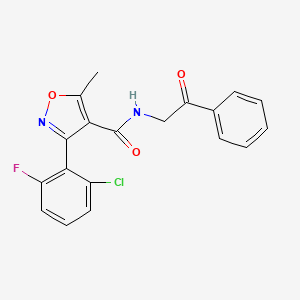

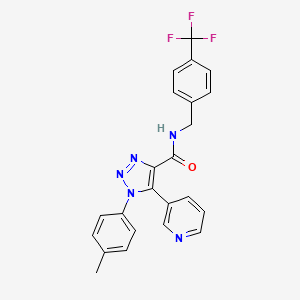

“Bis(2,3,5,6-tetrafluorophenyl)sulfide” is a chemical compound with the CAS Number: 967-95-3. It has a molecular weight of 330.2 and its IUPAC name is 1,2,4,5-tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)sulfanyl]benzene .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H2F8S . The InChI code for this compound is 1S/C12H2F8S/c13-3-1-4(14)8(18)11(7(3)17)21-12-9(19)5(15)2-6(16)10(12)20/h1-2H .

Applications De Recherche Scientifique

Synthesis of Diaryl Sulfides

Research demonstrates the use of Bis(2,3,5,6-tetrafluorophenyl)sulfide in the synthesis of diaryl sulfides. Substituted pentafluorobenzenes react with sulfur to produce these sulfides efficiently at temperatures ranging from room temperature to 80 °C. Notably, this process shows significant substrate specificity and can be catalyzed by Rhodium complexes (Arisawa, Ichikawa, & Yamaguchi, 2012).

Formation of Sulfuranes and Sulfurane Oxides

In another application, fluorinated sulfides, including bis(2,3,5,6-tetrafluorophenyl)sulfides, undergo oxidative addition when photolyzed with trifluoromethyl hypochlorite. This reaction forms a new family of sulfuranes and sulfurane oxides, which are crucial in various chemical syntheses and transformations (Kitazume & Shreeve, 1978).

Organolanthanide Chemistry

Bis(2,3,5,6-tetrafluorophenyl)sulfides are also involved in organolanthanide chemistry. They form complexes with ytterbium, which are important in organometallic synthesis and characterization. These complexes have been studied for their unique spectroscopic and thermal properties (Deacon, Raverty, & Vince, 1977).

Catalyst Activation in Hydrodesulfurization

Bis(2,3,5,6-tetrafluorophenyl)sulfides play a role in catalysis, specifically in the hydrodesulfurization of light gas oil. They are used as novel sulfiding agents for catalysts, showing comparable or superior activity to traditional sulfiding agents. This has implications in improving the efficiency of hydrodesulfurization processes (Yamada et al., 2001).

Synthesis of Large-Membered Heterocycles

Furthermore, Bis(2,3,5,6-tetrafluorophenyl)sulfides are utilized in the synthesis of sulfur-containing large-membered heterocycles, such as crown thioethers. These compounds are significant in the field of supramolecular chemistry and have potential applications in the development of novel materials (Nakayama et al., 1999).

Safety and Hazards

The safety precautions for handling “Bis(2,3,5,6-tetrafluorophenyl)sulfide” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)sulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F8S/c13-3-1-4(14)8(18)11(7(3)17)21-12-9(19)5(15)2-6(16)10(12)20/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUBTAOGKIAJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)SC2=C(C(=CC(=C2F)F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2855323.png)

![(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2855328.png)

![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)

![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)

![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)